3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide
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Overview
Description
3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H11BrN2O2 This compound is characterized by the presence of a bromine atom, an ethoxy group, a hydroxy group, and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide typically involves multi-step organic reactions. One common method starts with the bromination of 5-ethoxy-4-hydroxybenzenecarboximidamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-Bromo-5-ethoxy-4-oxobenzenecarboximidamide.
Reduction: Formation of 3-Bromo-5-ethoxy-4-aminobenzenecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzenecarboximidamide
- 5-Ethoxy-4-hydroxybenzenecarboximidamide
- 3-Bromo-5-ethoxybenzenecarboximidamide
Uniqueness
3-Bromo-5-ethoxy-4-hydroxybenzenecarboximidamide is unique due to the combination of functional groups attached to the benzene ring. The presence of both a bromine atom and an ethoxy group, along with a hydroxy group, provides distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-7-4-5(9(11)12)3-6(10)8(7)13/h3-4,13H,2H2,1H3,(H3,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAOPYHOMZKWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=N)N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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